molecular formula C13H12N2O3 B8175286 Methyl 4-methoxy-3-(pyridin-3-yl)benzoate

Methyl 4-methoxy-3-(pyridin-3-yl)benzoate

Cat. No.: B8175286
M. Wt: 244.25 g/mol
InChI Key: CLEZWHHRJQBMFM-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-3-(pyridin-3-yl)benzoate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methoxy-3-(pyridin-3-yl)benzoate typically involves the reaction of 4-methoxybenzoic acid with pyrimidine derivatives under specific conditions. One common method includes the esterification of 4-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid to form methyl 4-methoxybenzoate. This intermediate is then reacted with a pyrimidine derivative under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and subsequent coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-3-(pyridin-3-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

    Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Methyl 4-methoxy-3-(pyridin-3-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-methoxy-3-(pyridin-3-yl)benzoate involves its interaction with specific molecular targets and pathways. For instance, in neuroprotection, it may inhibit endoplasmic reticulum stress and apoptosis by interacting with proteins such as ATF4 and NF-kB . This inhibition can reduce the production of inflammatory mediators like nitric oxide and tumor necrosis factor-α.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-methoxy-3-(pyridin-3-yl)benzoate is unique due to its combination of a methoxy-substituted benzene ring and a pyrimidine moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the synthesis of complex molecules in medicinal chemistry and other fields.

Properties

IUPAC Name

methyl 4-methoxy-3-pyrimidin-5-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-17-12-4-3-9(13(16)18-2)5-11(12)10-6-14-8-15-7-10/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEZWHHRJQBMFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)C2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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